molecular formula C16H13NS B1661950 2-Methyl-4,5-diphenylthiazole CAS No. 3755-83-7

2-Methyl-4,5-diphenylthiazole

Cat. No. B1661950
CAS RN: 3755-83-7
M. Wt: 251.3 g/mol
InChI Key: ZFYWCVZNRMSXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,5-diphenylthiazole is a chemical compound with the molecular formula C16H13NS . It is also known by other names such as 4,5-Diphenyl-2-methylthiazole and 2-methyl-4,5-diphenyl-1,3-thiazole .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4,5-diphenylthiazole consists of a thiazole ring substituted with two phenyl groups and one methyl group . The InChI representation of the molecule is InChI=1S/C16H13NS/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 .


Physical And Chemical Properties Analysis

2-Methyl-4,5-diphenylthiazole has a molecular weight of 251.3 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 251.07687059 g/mol .

Scientific Research Applications

Blood Platelet Aggregation Inhibition

2-Methyl-4,5-diphenylthiazole derivatives have shown potential as inhibitors of blood platelet aggregation. Notably, specific compounds in this category demonstrated potent inhibitory activity against blood platelet aggregation in vitro (Konno et al., 1990).

Corrosion Inhibition

Studies indicate the use of 2-Methyl-4,5-diphenylthiazole derivatives in corrosion inhibition for mild steel in acidic media. These derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have shown high efficiency as corrosion inhibitors (Lagrenée et al., 2002).

Anti-inflammatory and Analgesic Applications

2-Methyl-4,5-diphenylthiazole derivatives have been explored for anti-inflammatory and analgesic applications. For instance, certain derivatives showed potent efficacy in inhibiting prostaglandin synthesis, suggesting potential use in managing inflammation and pain (Inoue et al., 1995).

Antimicrobial Activity

These derivatives have been investigated for their antimicrobial properties. Certain 2,5-diphenyloxazole derivatives isolated from the roots of Oxytropis lanata demonstrated trypanocidal activity, suggesting potential applications in combating infectious diseases (Banzragchgarav et al., 2016).

Anticancer Properties

Some 2-Methyl-4,5-diphenylthiazole derivatives have shown potential as anticancer agents. For example, certain compounds with a trisubstitutedthiazole scaffold demonstrated significant cytotoxic activity against cancer cell lines, indicating their potential use in cancer therapy (Al-Jaidi et al., 2020).

Enzyme Inhibition

These compounds have been studied for their ability to inhibit certain enzymes, which may have implications for treating diseases related to enzyme dysregulation. For instance, inhibition of catalase and epoxide hydrolase by 2-amino-4,5-diphenylthiazole and its metabolites suggests potential therapeutic applications (Hjelle et al., 1990).

Scientific Research Applications of 2-Methyl-4,5-diphenylthiazole

Blood Platelet Aggregation Inhibition

2-Methyl-4,5-diphenylthiazole derivatives have been synthesized and evaluated for their inhibitory activity against blood platelet aggregation. These derivatives include 2-alkoxy- and 2-(4-methylpiperazin-1-yl)-4,5-diphenylthiazole, which have shown potent inhibitory effects in vitro, making them potential candidates for antithrombotic therapies (Konno et al., 1990).

Corrosion Inhibition

The derivatives of 2-Methyl-4,5-diphenylthiazole, specifically 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic media. These studies highlight the potential of these compounds as corrosion inhibitors, with 4-MTHT showing significant efficiency (Lagrenée et al., 2002).

Anticancer Properties

2,4,5-Trisubstitutedthiazole derivatives have been explored for their potential anticancer activities. Compounds with phenylureido and methyl-carboxylate groups exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as novel anticancer agents (Al-Jaidi et al., 2020).

Antiplatelet and Anti-inflammatory Activities

Certain 4,5-diphenylthiazole derivatives containing morpholinoalkyl amino groups have shown potent antiplatelet activities. These compounds were more effective than aspirin and ibuprofen in inhibiting collagen-induced rabbit platelet aggregation, indicating their potential use in treating inflammatory conditions (Inoue et al., 1995).

Antibacterial Activities

The antibacterial potential of 2-aryl-4,5-dihydrothiazole analogues has been investigated, revealing significant inhibition against various bacterial strains. These studies indicate the promise of these derivatives in addressing bacterial infections (Tan et al., 2015).

Safety And Hazards

2-Methyl-4,5-diphenylthiazole may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray .

Relevant Papers One relevant paper is “Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents” which discusses the synthesis and biological activity of thiazole derivatives .

properties

IUPAC Name

2-methyl-4,5-diphenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NS/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYWCVZNRMSXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190983
Record name 2-Methyl-4,5-diphenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5-diphenylthiazole

CAS RN

3755-83-7
Record name 2-Methyl-4,5-diphenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3755-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4,5-diphenylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003755837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3755-83-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4,5-diphenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4,5-diphenylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methyl-4,5-diphenylthiazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUV3CE7C3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5-diphenylthiazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-4,5-diphenylthiazole
Reactant of Route 3
Reactant of Route 3
2-Methyl-4,5-diphenylthiazole
Reactant of Route 4
Reactant of Route 4
2-Methyl-4,5-diphenylthiazole
Reactant of Route 5
Reactant of Route 5
2-Methyl-4,5-diphenylthiazole
Reactant of Route 6
Reactant of Route 6
2-Methyl-4,5-diphenylthiazole

Citations

For This Compound
24
Citations
ZI Moskalenko, MA Al'perovich - Chemistry of Heterocyclic Compounds, 1967 - Springer
Quino(2)monomethine-, carbo-, mero-, dimero-, and rhodacyanines, as well as styryl dyes containing 4-methyl-6-phenyl- and 4, 6-diphenlpyrazolo[4, 5-d]thiazoles groupings are …
Number of citations: 3 link.springer.com
T ávan Es - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
Substitution of the phenyl groups in 2-methyl-4, 5-diphenyloxazole, as well as in some other similar oxazoles and imidazoles, is described; nitration, sulphonation, and …
Number of citations: 2 pubs.rsc.org
SA Kheifets, NN Sveshnikov - Chemistry of Heterocyclic Compounds, 1970 - Springer
A number of dimethine and γ-alkoxytetramethine merocyanines derived from 3-ethyl-4-thioxothiazolidin-2-one have been synthesized by the condensation of 5-anilinomethylene-3-ethyl…
Number of citations: 3 link.springer.com
GB Behera, JN Kar, RC Acharya… - The Journal of Organic …, 1973 - ACS Publications
Different thiazoles havebeen prepared and their rate of quaternization with methyliodide studied by the conductance method. The lower reactivity of quinaldine (10) over 2-…
Number of citations: 28 pubs.acs.org
ZI Moskalenko, MA Al'perovich - Chemistry of Heterocyclic Compounds, 1967 - Springer
The structure of 2-methylthieno[2, 3-g]benzothiazole, previously obtained by potassium ferricyanide oxidation of 5-thioacetylaminothionaphthene in alkaline solution, is proved. A …
Number of citations: 3 link.springer.com
E Venkateswararao, HB Jalani… - Journal of …, 2016 - Wiley Online Library
Exploration of scope of an optimized one‐pot sequential procedure for preparing of 2,4‐di‐ and 2,4,5‐tri‐substituted thiazoles has been accomplished. The synthesis was performed by …
Number of citations: 10 onlinelibrary.wiley.com
RH Glauert, FG Mann - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… 2-Methyl-4 : 5-diphenylthiazole ethiodide underwent condensation with the aldehyde (I) under the usual basic conditions to give [3-(dihydro-2-ketothionaphthen)][2-(3-ethyl4 : 5-…
Number of citations: 1 pubs.rsc.org
FG Mann, AJ Wilkinson - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
Compounds having a keto-and a tertiary arsine group in one ring have been prepared for the first time. Cyclisation of 2-carboxyethyl-m-methoxyphenylmethylarsine gives 1: 2: 3: 4-…
Number of citations: 13 pubs.rsc.org
I Moreno, I Tellitu, E Domínguez… - European Journal of …, 2002 - Wiley Online Library
An application of the PIFA‐mediated [PIFA: phenyliodine(III) bis(trifluoroacetate)] biaryl coupling reaction is presented and extended to the formation of heterobiaryl connections. A …
ER Zakhs - Russian journal of general chemistry, 1995 - Springer
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.